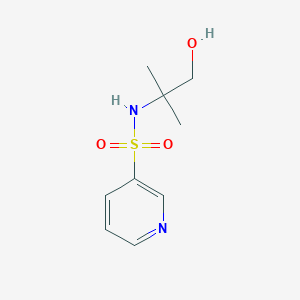
2-(4,6-Dichloro-2-ethylpyrimidin-5-yl)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4,6-Dichloro-2-ethylpyrimidin-5-yl)acetaldehyde is a chemical compound with the molecular formula C8H8Cl2N2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-Dichloro-2-ethylpyrimidin-5-yl)acetaldehyde typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of 2-ethylpyrimidine with chlorine gas in the presence of a catalyst to introduce the chlorine atoms at the 4 and 6 positions. The resulting dichlorinated product is then subjected to a formylation reaction to introduce the aldehyde group at the 5 position.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of industrial-grade reagents and catalysts, and the reactions are carried out in large reactors under controlled temperature and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4,6-Dichloro-2-ethylpyrimidin-5-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products Formed
Oxidation: 2-(4,6-Dichloro-2-ethylpyrimidin-5-yl)acetic acid.
Reduction: 2-(4,6-Dichloro-2-ethylpyrimidin-5-yl)ethanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4,6-Dichloro-2-ethylpyrimidin-5-yl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(4,6-Dichloro-2-ethylpyrimidin-5-yl)acetaldehyde involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4,6-Dichloropyrimidin-5-yl)acetaldehyde
- 2-(4,6-Dichloro-2-methylpyrimidin-5-yl)acetaldehyde
- 2-(4,6-Dichloro-2-propylpyrimidin-5-yl)acetaldehyde
Uniqueness
2-(4,6-Dichloro-2-ethylpyrimidin-5-yl)acetaldehyde is unique due to its specific substitution pattern on the pyrimidine ring. The presence of the ethyl group at the 2 position and the dichloro substitution at the 4 and 6 positions confer distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C8H8Cl2N2O |
|---|---|
Poids moléculaire |
219.06 g/mol |
Nom IUPAC |
2-(4,6-dichloro-2-ethylpyrimidin-5-yl)acetaldehyde |
InChI |
InChI=1S/C8H8Cl2N2O/c1-2-6-11-7(9)5(3-4-13)8(10)12-6/h4H,2-3H2,1H3 |
Clé InChI |
JCELJKHHQIMONV-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC(=C(C(=N1)Cl)CC=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Phenylpyrimido[2,1-a]isoquinolin-4-one](/img/structure/B13878477.png)
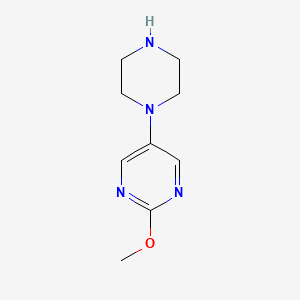
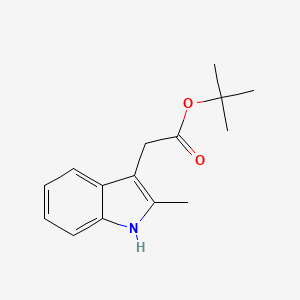
![2-[1-(Benzenesulfonyl)-5-bromopyrrolo[2,3-b]pyridin-3-yl]-1,3-thiazole](/img/structure/B13878496.png)
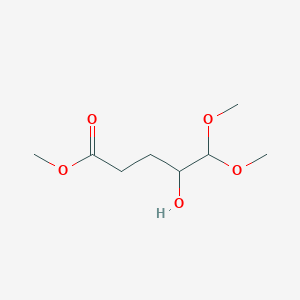

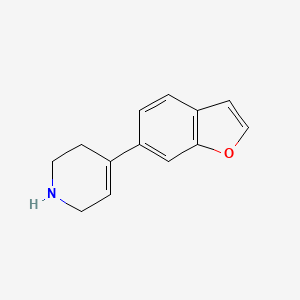

![1,3,4-Thiadiazole, 2-hexyl-5-[4-(octyloxy)phenyl]-](/img/structure/B13878526.png)
![3-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)quinolin-6-ol](/img/structure/B13878530.png)
![Ethyl 2-[4-acetylsulfanyl-1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]piperidin-3-ylidene]acetate](/img/structure/B13878531.png)
